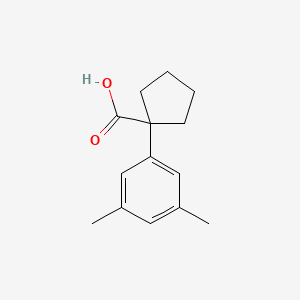

1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,5-dimethylphenyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-10-7-11(2)9-12(8-10)14(13(15)16)5-3-4-6-14/h7-9H,3-6H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYFKAXGSUWRBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2(CCCC2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-(3,5-dimethylphenyl)cyclopentanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of viable synthetic routes, including mechanistic insights, step-by-step experimental protocols, and data presentation. The guide prioritizes two primary pathways: a Grignard-based approach and a nitrile hydrolysis route, evaluating them for efficiency, scalability, and practicality in a laboratory setting.

Introduction and Strategic Overview

This compound, with the Chemical Abstracts Service (CAS) registry number 919017-14-4, is an organic compound featuring a cyclopentanecarboxylic acid moiety attached to a 3,5-dimethylphenyl group.[1] Its structural characteristics make it a compelling scaffold for the development of novel therapeutic agents and specialized polymers. The strategic design of its synthesis is crucial for ensuring high purity, yield, and cost-effectiveness.

This guide will explore the most prevalent and logical synthetic strategies for this target molecule. The primary focus will be on a two-step approach commencing with a Grignard reaction between 3,5-dimethylphenylmagnesium bromide and cyclopentanone, followed by carboxylation. An alternative pathway involving the synthesis and subsequent hydrolysis of 1-(3,5-dimethylphenyl)cyclopentanecarbonitrile will also be detailed. A third, less direct route via Friedel-Crafts acylation followed by oxidation, is also a viable method.[1]

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈O₂ | [1][2] |

| Molecular Weight | 218.29 g/mol | [1][2] |

| IUPAC Name | 1-(3,5-dimethylphenyl)cyclopentane-1-carboxylic acid | [2] |

| CAS Number | 919017-14-4 | [1] |

Primary Synthesis Pathway: Grignard Reaction and Carboxylation

This pathway is often favored for its convergent nature and the commercial availability of the key starting materials. The overall transformation is a two-step process: the formation of a tertiary alcohol intermediate via a Grignard reaction, which is then converted to the corresponding Grignard reagent and subsequently carboxylated.

Overall Reaction Scheme

Caption: Grignard-based synthesis of the target carboxylic acid.

Step 1: Synthesis of 1-(3,5-Dimethylphenyl)cyclopentan-1-ol

Mechanistic Insight: The Grignard reagent, 3,5-dimethylphenylmagnesium bromide, is a potent nucleophile due to the highly polarized carbon-magnesium bond. The carbon atom of the dimethylphenyl group attacks the electrophilic carbonyl carbon of cyclopentanone. This nucleophilic addition results in the formation of a magnesium alkoxide intermediate, which upon acidic workup, yields the tertiary alcohol.

Experimental Protocol:

-

Reagents and Materials:

-

Magnesium turnings

-

3,5-Dimethylbromobenzene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Cyclopentanone

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

All glassware must be oven-dried and assembled under a dry nitrogen or argon atmosphere to exclude moisture.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine.

-

A solution of 3,5-dimethylbromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, as evidenced by a color change and gentle refluxing.

-

Once the Grignard reagent formation is complete (most of the magnesium has reacted), the solution is cooled in an ice bath.

-

A solution of cyclopentanone in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-(3,5-dimethylphenyl)cyclopentan-1-ol.

-

Step 2: Carboxylation of 1-(3,5-Dimethylphenyl)cyclopentylmagnesium Halide

Mechanistic Insight: The tertiary alcohol from the previous step is first converted back to a Grignard reagent. This new Grignard reagent then acts as a nucleophile, attacking the electrophilic carbon of carbon dioxide (from dry ice). This forms a magnesium carboxylate salt, which upon acidification, liberates the desired carboxylic acid.

Experimental Protocol:

-

Reagents and Materials:

-

1-(3,5-Dimethylphenyl)cyclopentan-1-ol (crude from Step 1)

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (e.g., 3 M)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

The crude 1-(3,5-dimethylphenyl)cyclopentan-1-ol is first converted to the corresponding alkyl halide (e.g., by reaction with HBr).

-

The resulting 1-bromo-1-(3,5-dimethylphenyl)cyclopentane is then used to form a new Grignard reagent with magnesium turnings in anhydrous diethyl ether, following a similar procedure as in Step 1.

-

In a separate flask, a large excess of crushed dry ice is placed.

-

The freshly prepared Grignard solution is slowly poured over the dry ice with vigorous stirring.

-

The mixture is allowed to warm to room temperature, and the excess carbon dioxide sublimes.

-

The resulting magnesium carboxylate salt is then carefully acidified with hydrochloric acid.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with water and then with a saturated sodium bicarbonate solution to remove any unreacted acid. The aqueous washes are then re-acidified and extracted with ether to recover any product that may have partitioned into the basic solution.

-

The combined organic layers containing the product are dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound.

-

Purification is typically achieved by recrystallization from a suitable solvent such as hexane or a mixture of hexane and ethyl acetate.

-

Alternative Synthesis Pathway: Nitrile Hydrolysis

This pathway offers an alternative route that avoids the direct handling of Grignard reagents in the final carboxylation step. It involves the formation of a nitrile intermediate, which is then hydrolyzed to the carboxylic acid.

Overall Reaction Scheme

Caption: Nitrile hydrolysis pathway for the synthesis of the target carboxylic acid.

Step 1: Synthesis of 1-(3,5-Dimethylphenyl)cyclopentanecarbonitrile

This intermediate can be synthesized through various methods. A common approach involves the reaction of 1-bromo-(3,5-dimethylphenyl)cyclopentane (prepared from the corresponding alcohol) with a cyanide salt, such as sodium or potassium cyanide.

Mechanistic Insight: This is a nucleophilic substitution reaction where the cyanide ion (CN⁻) displaces the bromide ion from the tertiary carbon of the cyclopentane ring. The choice of solvent is crucial to facilitate the dissolution of the cyanide salt and promote the reaction.

Experimental Protocol:

-

Reagents and Materials:

-

1-Bromo-1-(3,5-dimethylphenyl)cyclopentane

-

Sodium cyanide or potassium cyanide

-

Dimethyl sulfoxide (DMSO) or a similar polar aprotic solvent

-

Water

-

Diethyl ether

-

-

Procedure:

-

In a round-bottom flask, 1-bromo-1-(3,5-dimethylphenyl)cyclopentane is dissolved in DMSO.

-

Sodium cyanide is added, and the mixture is heated with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, the reaction mixture is cooled to room temperature and poured into water.

-

The aqueous mixture is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude nitrile can be purified by vacuum distillation or column chromatography.

-

Step 2: Hydrolysis of 1-(3,5-Dimethylphenyl)cyclopentanecarbonitrile

The nitrile can be hydrolyzed to the carboxylic acid under either acidic or basic conditions.

Mechanistic Insight:

-

Acid-catalyzed hydrolysis: The nitrile nitrogen is first protonated, making the carbon atom more electrophilic. Water then attacks the carbon, and after a series of proton transfers and tautomerization, an amide intermediate is formed. Further hydrolysis of the amide yields the carboxylic acid and an ammonium salt.[3]

-

Base-catalyzed hydrolysis: The hydroxide ion directly attacks the electrophilic carbon of the nitrile. Protonation of the nitrogen by water forms an imidic acid, which tautomerizes to an amide. Subsequent hydrolysis of the amide under basic conditions gives a carboxylate salt and ammonia. Acidification of the carboxylate salt yields the final carboxylic acid.

Experimental Protocol (Acid-Catalyzed):

-

Reagents and Materials:

-

1-(3,5-Dimethylphenyl)cyclopentanecarbonitrile

-

Concentrated sulfuric acid or hydrochloric acid

-

Water

-

Diethyl ether

-

Sodium bicarbonate solution

-

-

Procedure:

-

A mixture of the nitrile and aqueous sulfuric acid is heated at reflux for several hours.

-

The reaction mixture is cooled and then poured onto ice.

-

The resulting precipitate is collected by filtration or the mixture is extracted with diethyl ether.

-

The organic extract is washed with water and then with a sodium bicarbonate solution.

-

The basic aqueous layer is separated, cooled, and acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried. Recrystallization can be performed for further purification.

-

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals for the two methyl groups on the phenyl ring, the aromatic protons, and the protons of the cyclopentane ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the quaternary carbon of the cyclopentane ring attached to the phenyl group, the aromatic carbons, and the carbons of the cyclopentane ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic broad absorption for the O-H stretch of the carboxylic acid (typically around 3000 cm⁻¹) and a strong absorption for the C=O stretch (around 1700 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (218.29 g/mol ).[2]

Conclusion

This technical guide has detailed two robust and scientifically sound pathways for the synthesis of this compound. The Grignard-based approach is direct and efficient, particularly if the corresponding Grignard reagent is readily available or can be prepared in situ. The nitrile hydrolysis pathway provides a reliable alternative, especially when the direct carboxylation of the Grignard reagent proves challenging. The choice of the optimal route will depend on the specific resources and expertise available in the laboratory. Both methods, when executed with care and precision, are capable of yielding the target compound in good purity and yield, ready for its application in further research and development.

References

-

Studylib. Grignard Reaction: Preparation and Reaction Experiment. Available from: [Link]

-

ResearchGate. Experiment 12: Grignard Synthesis of Triphenylmethanol. Available from: [Link]

- Google Patents. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.

-

Organic Syntheses. 1,3-Cyclopentanedione, 2-methyl-. Available from: [Link]

- Google Patents. EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative.

-

MDPI. Synthesis and Properties of Cyclopentyl Cardo-Type Polyimides Based on Dicyclopentadiene. Available from: [Link]

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available from: [Link]

- Google Patents. WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives.

-

PubChem. This compound. Available from: [Link]

- Google Patents. US20210070733A1 - Cyclopentane compounds.

- Google Patents. EP1732899B1 - Process for preparing cyclohexanediacetic acid monoamide.

- Google Patents. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid. Available from: [Link]

-

Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. Available from: [Link]

-

YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Available from: [Link]

-

University of Calgary. Spectra Problem #7 Solution. Available from: [Link]

-

Wikipedia. Cyclopentanecarboxylic acid. Available from: [Link]

-

Chemistry LibreTexts. The Hydrolysis of Nitriles. Available from: [Link]

Sources

An In-depth Technical Guide to 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid is a unique molecule featuring a cyclopentane ring substituted with both a carboxylic acid and a 3,5-dimethylphenyl group.[1] This structure combines the rigidity of the cycloalkane, the acidic functionality of the carboxyl group, and the lipophilic nature of the dimethylphenyl moiety, making it a compound of significant interest in medicinal chemistry and organic synthesis.[1] The carboxylic acid group provides a handle for forming hydrogen bonds and ionic interactions, which is crucial for modulating interactions with biological targets such as enzymes and receptors.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and potential applications, offering a technical resource for researchers in drug discovery and chemical development.

Chemical Identity and Physicochemical Properties

The fundamental identifiers and computed physicochemical properties of this compound are summarized below. It is important to note that while some experimental data is available from commercial suppliers, many properties are predicted and should be confirmed experimentally.

| Identifier/Property | Value | Source |

| IUPAC Name | 1-(3,5-dimethylphenyl)cyclopentane-1-carboxylic acid | [2] |

| CAS Number | 919017-14-4 | [1] |

| Molecular Formula | C₁₄H₁₈O₂ | [1] |

| Molecular Weight | 218.29 g/mol | [2] |

| Physical Form | Brown solid | [2] |

| Melting Point | ~160–164°C (estimated for derivatives) | [1] |

| Boiling Point | 360.5 ± 21.0 °C at 760 mmHg (Predicted) | [3] |

| Flash Point | 169.5 ± 16.7 °C (Predicted) | [3] |

| InChI | InChI=1S/C14H18O2/c1-10-7-11(2)9-12(8-10)14(13(15)16)5-3-4-6-14/h7-9H,3-6H2,1-2H3,(H,15,16) | [2] |

| InChIKey | NFYFKAXGSUWRBJ-UHFFFAOYSA-N | [2] |

| SMILES | CC1=CC(=CC(=C1)C2(CCCC2)C(=O)O)C | [2] |

Synthesis and Purification

The synthesis of this compound can be approached through several synthetic strategies. The most direct and commonly cited method is the Friedel-Crafts acylation of 3,5-dimethylbenzene. An alternative conceptual route involves the construction of the cyclopentane ring from a substituted phenylacetonitrile.

Primary Synthetic Route: Friedel-Crafts Acylation

This method involves the reaction of 3,5-dimethylbenzene (mesitylene) with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] The reaction proceeds via an electrophilic aromatic substitution mechanism where the acylium ion, generated from the acyl chloride and Lewis acid, attacks the electron-rich aromatic ring. A key advantage of Friedel-Crafts acylation is that the resulting ketone product is deactivated towards further acylation, preventing polysubstitution. The subsequent ketone would then need to be reduced and the resulting alkane carboxylated, or a related multi-step process would be required to arrive at the final carboxylic acid. A more direct, though less commonly documented approach for this specific molecule, would be a Friedel-Crafts alkylation of a cyclopentyl-containing electrophile with 3,5-dimethylbenzene, followed by carboxylation.

Given the available information, a plausible detailed protocol for a related acylation is outlined below.

Experimental Protocol: Friedel-Crafts Acylation (General Procedure)

-

Materials: 3,5-Dimethylbenzene, Cyclopentanecarbonyl chloride, Anhydrous aluminum chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric acid (HCl), Sodium sulfate (Na₂SO₄), Ethanol, Water.

-

Step 1: Reaction Setup. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.

-

Step 2: Formation of Acylium Ion. Cool the suspension to 0 °C in an ice bath. Add a solution of cyclopentanecarbonyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the stirred suspension over 30 minutes.

-

Step 3: Aromatic Electrophilic Substitution. To the resulting mixture, add 3,5-dimethylbenzene (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.

-

Step 4: Reaction and Quenching. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.

-

Step 5: Work-up and Isolation. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude aryl cyclopentyl ketone.

-

Step 6: Conversion to Carboxylic Acid. The resulting ketone would then require further synthetic steps, such as reduction of the carbonyl group (e.g., Wolff-Kishner or Clemmensen reduction) to form the 1-(3,5-dimethylphenyl)cyclopentane, followed by a carboxylation step to yield the final product.

Alternative Synthetic Route: Cycloalkylation of a Phenylacetonitrile Derivative

An alternative strategy involves the cycloalkylation of a substituted phenylacetonitrile. This method is analogous to the synthesis of 1-phenylcyclopentane-1-carbonitrile.[4] It would begin with 3,5-dimethylphenylacetonitrile, which is deprotonated with a strong base to form a carbanion. This nucleophile then undergoes a reaction with 1,4-dibromobutane to form the cyclopentane ring. The resulting nitrile is then hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid.

Caption: Alternative synthesis via cycloalkylation.

Purification

Purification of the final product is typically achieved through recrystallization.[1] A common solvent system for this class of compounds is an ethanol/water mixture, which allows for the isolation of high-purity crystalline material.[1] Chromatographic techniques can also be employed if necessary.[1]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-12 ppm.

-

Aromatic Protons (Ar-H): The 3,5-dimethylphenyl group will show two signals. A singlet for the proton at the 4-position and a singlet for the two equivalent protons at the 2- and 6-positions. These are expected in the aromatic region, around 6.8-7.2 ppm.

-

Cyclopentane Protons (-CH₂-): The eight protons of the cyclopentane ring will appear as multiplets in the aliphatic region, likely between 1.5-2.5 ppm.

-

Methyl Protons (-CH₃): A singlet integrating to six protons, corresponding to the two equivalent methyl groups on the aromatic ring, is expected around 2.3 ppm.

¹³C NMR Spectroscopy

-

Carboxylic Carbon (-COOH): A signal in the downfield region, typically around 175-185 ppm.

-

Aromatic Carbons (Ar-C): Six signals are expected for the aromatic carbons. The quaternary carbon attached to the cyclopentane ring, the two carbons bearing the methyl groups, the two carbons ortho to the cyclopentyl group, and the carbon para to the cyclopentyl group. These will appear in the 120-145 ppm range.

-

Quaternary Cyclopentane Carbon: The carbon of the cyclopentane ring attached to the aromatic ring and the carboxylic acid will appear as a quaternary signal.

-

Cyclopentane Carbons (-CH₂-): Signals for the methylene carbons of the cyclopentane ring are expected in the aliphatic region, typically between 25-45 ppm.

-

Methyl Carbons (-CH₃): A signal for the two equivalent methyl carbons will be observed in the upfield region, around 20-22 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch: A very broad absorption band characteristic of a carboxylic acid O-H bond is expected from approximately 2500 to 3300 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid should appear around 1700-1725 cm⁻¹.[1]

-

C-H Stretches: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches will be seen just below 3000 cm⁻¹.

-

C=C Stretches: Aromatic ring C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at an m/z of 218, corresponding to the molecular weight of the compound.[1] Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and other fragments related to the cyclopentyl and dimethylphenyl moieties.

Chemical Reactivity

The reactivity of this compound is dictated by its three main structural components: the carboxylic acid group, the aromatic ring, and the cyclopentane ring.

-

Reactions of the Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification (reaction with an alcohol in the presence of an acid catalyst), conversion to an acid chloride (using thionyl chloride or oxalyl chloride), reduction to a primary alcohol (using a strong reducing agent like LiAlH₄), and salt formation (reaction with a base).[1]

-

Reactions of the Aromatic Ring: The 3,5-dimethylphenyl ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methyl groups. It can undergo reactions such as nitration, halogenation, and further Friedel-Crafts reactions. The directing effect of the substituents will influence the position of the incoming electrophile.[1]

-

Reactions of the Cyclopentane Ring: The cyclopentane ring is a saturated cycloalkane and is generally unreactive under standard conditions.

Potential Applications in Drug Discovery

While specific studies on this compound are limited, the broader class of cyclopentane carboxylic acid derivatives has emerged as a promising area of research, particularly in the development of novel therapeutics for pain management.

A recent study highlighted the discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of the voltage-gated sodium channel NaV1.7.[5] The NaV1.7 channel is a genetically validated target for the treatment of pain, and its inhibitors have shown significant analgesic effects.[6] The research demonstrated that replacing a proline "warhead" with a cyclopentane carboxylic acid moiety significantly boosted NaV1.7 potency.[5]

Given its structural similarity to these active compounds, this compound represents a viable candidate for investigation as a NaV1.7 inhibitor. The 3,5-dimethylphenyl group provides a lipophilic domain that can be explored for optimizing binding interactions within the target protein. Further research is warranted to evaluate its biological activity and therapeutic potential.

Safety and Handling

Detailed safety information for this compound is not extensively published. However, based on its chemical structure and data for similar compounds, the following precautions are recommended. Commercial suppliers list hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place.[2] Recommended storage temperature is 0-8 °C.[2]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

This compound is a molecule with interesting structural features that make it a valuable building block in organic synthesis and a potential candidate for drug discovery, particularly in the area of pain therapeutics. While detailed experimental data for this specific compound is not widely available, this guide provides a comprehensive overview of its known and predicted chemical properties, plausible synthetic routes, and expected analytical characteristics based on established chemical principles and data from analogous structures. Further experimental investigation is necessary to fully elucidate its properties and explore its potential applications.

References

-

PubChem. This compound. [Link]

- Google Patents.

-

Chen, Y., et al. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PMC. [Link]

-

Patsnap. Preparation method of cyclopentanecarboxylic acid - Eureka. [Link]

-

Sun, S., et al. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 116, 130033. [Link]

-

Wang, J., et al. (2001). A new method for the synthesis of 2-cyclopenten-1-one-5-carboxylic ester derivatives via Rh2(OAc)4-mediated intramolecular C-H insertion reaction of 4Z-β-vinyl-α-diazo β-ketoesters. ResearchGate. [Link]

-

Organic Syntheses. Cyclopentanecarboxylic acid, methyl ester. [Link]

-

PubChem. 1-(3,5-Dimethylphenoxy)cyclopropanecarboxylic acid. [Link]

-

Pajouhesh, H., et al. (2022). Inhibitors of Nav1.7 for the Treatment of Pain. ACS Medicinal Chemistry Letters. [Link]

-

Selva, M., et al. (2000). Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br. ResearchGate. [Link]

- Google Patents.

-

Organic Syntheses. 1-Phenylcyclopentane-1-carbonitrile. [Link]

-

Lumen Learning. 16.2 Preparation of alkylbenzenes | Organic Chemistry II. [Link]

-

Pharmaffiliates. CAS No : 3400-45-1 | Product Name : Cyclopentanecarboxylic acid. [Link]

-

Organic Chemistry Portal. Cyclopentane synthesis. [Link]

-

Synapse. PF-05089771 - Drug Targets, Indications, Patents. [Link]

-

Harvard University. Friedel-Crafts Acylation. [Link]

-

Doc Brown's Chemistry. Friedel Crafts aromatic acylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis. [Link]

-

PrepChem.com. Synthesis of 1-[(3-Mercaptopropanoyl)amino]cyclopentane carboxylic acid. [Link]

-

Wikipedia. Cyclopentanecarboxylic acid. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-(3,5-Dimethyl-phenyl)-cyclopentanecarboxylic acid | 919017-14-4 [sigmaaldrich.com]

- 3. This compound | C14H18O2 | CID 16228480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitors of Nav1.7 for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic Acid

Foreword

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel molecular entities is paramount. 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid (CAS No. 919017-14-4) represents a class of compounds with potential applications stemming from its substituted aromatic and alicyclic carboxylic acid moieties.[1] This guide provides an in-depth technical overview of the spectroscopic techniques essential for the characterization of this compound. We will explore the theoretical underpinnings and practical considerations for analyzing its structure using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Rather than merely presenting data, this document aims to equip the reader with the scientific rationale for experimental design and data interpretation, fostering a deeper understanding of spectroscopic principles.

Compound Profile: this compound

A thorough understanding of the target molecule's basic properties is the foundation of any spectroscopic analysis.

| Property | Value | Source |

| IUPAC Name | 1-(3,5-dimethylphenyl)cyclopentane-1-carboxylic acid | [1][2] |

| CAS Number | 919017-14-4 | [1] |

| Molecular Formula | C₁₄H₁₈O₂ | [1][2][3] |

| Molecular Weight | 218.29 g/mol | [1][2] |

The structure, presented below, features a cyclopentane ring bonded to a 3,5-disubstituted phenyl group and a carboxylic acid functional group at the C1 position of the cyclopentane ring. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information on the number and connectivity of non-equivalent protons and carbons.

Experimental Protocol: NMR Sample Preparation and Acquisition

A robust and reproducible NMR spectrum begins with meticulous sample preparation.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm diameter)

-

Pipettes and vials

Procedure:

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. However, the acidic proton of the carboxylic acid may undergo rapid exchange with residual water in the solvent, leading to peak broadening.[2][4] DMSO-d₆ is an excellent alternative that can slow down this exchange and allow for better resolution of the carboxylic acid proton.[5] The choice of solvent can influence chemical shifts due to solvent-solute interactions.[5]

-

Sample Dissolution: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher for better resolution). Standard acquisition parameters for ¹H and ¹³C NMR should be employed.

Predicted ¹H NMR Spectrum and Interpretation

Based on the molecular structure, we can predict the key features of the ¹H NMR spectrum.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 10.0 - 13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[2][4][6] |

| ~ 7.0 | Singlet | 1H | Aromatic (H at C4) | This proton is situated between two methyl groups and will appear as a singlet. |

| ~ 6.9 | Singlet | 2H | Aromatic (H at C2, C6) | These two equivalent protons will give rise to a single signal. |

| ~ 2.5 | Multiplet | 4H | Cyclopentane (-CH₂-) | Protons on the carbons adjacent to the quaternary carbon. |

| ~ 2.3 | Singlet | 6H | Methyl (-CH₃) | The two equivalent methyl groups on the phenyl ring will produce a sharp singlet. |

| ~ 1.8 | Multiplet | 4H | Cyclopentane (-CH₂-) | Protons on the carbons beta to the quaternary carbon. |

Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum will reveal the number of non-equivalent carbon atoms and their chemical environment.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~ 180 | Carboxylic Acid (-COOH) | The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield.[4] |

| ~ 145 | Aromatic (C-C(CH₃)₂) | Quaternary aromatic carbon attached to the cyclopentane ring. |

| ~ 138 | Aromatic (C-CH₃) | Aromatic carbons bearing the methyl groups. |

| ~ 128 | Aromatic (C-H) | Aromatic methine carbon between the two methyl groups. |

| ~ 125 | Aromatic (C-H) | Aromatic methine carbons adjacent to the point of attachment of the cyclopentane ring. |

| ~ 50 | Quaternary Cyclopentane (C-COOH) | The sp³ hybridized quaternary carbon of the cyclopentane ring. |

| ~ 35 | Cyclopentane (-CH₂-) | Methylene carbons of the cyclopentane ring. |

| ~ 25 | Cyclopentane (-CH₂-) | Methylene carbons of the cyclopentane ring. |

| ~ 21 | Methyl (-CH₃) | The two equivalent methyl carbons on the phenyl ring. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The key absorptions for this compound are associated with the carboxylic acid moiety.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

For solid samples, ATR-FTIR is a convenient technique that requires minimal sample preparation.[7][8][9]

Objective: To obtain a high-quality IR spectrum of the solid sample.

Materials:

-

This compound (a few milligrams)

-

Spatula

-

FTIR spectrometer with an ATR accessory

Procedure:

-

Background Scan: With the ATR crystal clean, perform a background scan to account for atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire Spectrum: Collect the IR spectrum.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Predicted IR Spectrum and Interpretation

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Description |

| 3300 - 2500 | O-H stretch | A very broad and strong absorption band, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[2] |

| ~ 3050 | C-H stretch (aromatic) | Absorption due to the C-H stretching of the phenyl ring. |

| ~ 2950, 2870 | C-H stretch (aliphatic) | Absorptions from the C-H stretching of the cyclopentane and methyl groups. |

| 1760 - 1690 | C=O stretch | A very strong and sharp absorption, indicative of the carbonyl group of the carboxylic acid.[2] |

| ~ 1600, 1475 | C=C stretch (aromatic) | Absorptions from the carbon-carbon double bond stretching in the phenyl ring. |

| 1320 - 1210 | C-O stretch | A strong absorption associated with the carbon-oxygen single bond stretching of the carboxylic acid.[2] |

| ~ 920 | O-H bend | A broad absorption due to the out-of-plane bending of the hydroxyl group. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of the compound and can offer structural clues through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)-MS

EI-MS is a common technique for the analysis of relatively volatile and thermally stable organic compounds.

Objective: To determine the molecular weight and obtain a fragmentation pattern.

Materials:

-

This compound (a small amount)

-

Mass spectrometer with an EI source

Procedure:

-

Sample Introduction: Introduce a small amount of the solid sample into the ion source, typically via a direct insertion probe.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum and Interpretation

The mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺): A peak at m/z = 218, corresponding to the molecular weight of the compound. The intensity of this peak may be weak for carboxylic acids.[4]

-

Key Fragmentation Pathways:

-

Loss of -OH (M-17): A fragment ion at m/z = 201, resulting from the cleavage of the hydroxyl radical.

-

Loss of -COOH (M-45): A prominent fragment ion at m/z = 173, due to the loss of the entire carboxyl group.[10] This fragment would correspond to the 1-(3,5-dimethylphenyl)cyclopentyl cation.

-

Further Fragmentations: The fragment at m/z = 173 could undergo further rearrangements and fragmentation of the cyclopentyl ring. Additionally, cleavage of the bond between the phenyl and cyclopentyl rings could lead to ions corresponding to the dimethylphenyl cation (m/z = 105) and the cyclopentanecarboxylic acid cation (m/z = 113), although the latter is less likely to be stable.

-

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic characterization lies in the integration of data from multiple techniques. The following workflow illustrates a logical approach to the structural elucidation of this compound.

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, allows for its unambiguous structural confirmation. This guide has provided a framework for not only acquiring and interpreting the spectroscopic data for this specific molecule but also for applying these principles to the characterization of other novel organic compounds. By understanding the causality behind experimental choices and the logic of data interpretation, researchers can confidently elucidate molecular structures, a critical step in the advancement of chemical and pharmaceutical sciences.

References

-

PubChem. This compound. Available at: [Link].

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Available at: [Link].

-

Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link].

-

Edinburgh Instruments. Common Sampling Techniques of FTIR Spectroscopy. Available at: [Link].

-

JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. Available at: [Link].

- Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533-3544.

- Muller, N., & Hughes, O. R. (1965). Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. The Journal of Physical Chemistry, 69(7), 2193-2197.

-

Chemistry LibreTexts. Carboxylic acid NMR. Available at: [Link].

-

Drawell. Sample Preparation for FTIR Analysis. Available at: [Link].

-

Northern Illinois University. FT-IR sample preparation. Available at: [Link].

-

Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. Available at: [Link].

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link].

Sources

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 5. myneni.princeton.edu [myneni.princeton.edu]

- 6. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. agilent.com [agilent.com]

- 9. edinst.com [edinst.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1-(3,5-Dimethylphenyl)cyclopentane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(3,5-Dimethylphenyl)cyclopentane-1-carboxylic acid, a molecule of interest in medicinal chemistry and organic synthesis. We will delve into its nomenclature, physicochemical properties, synthesis, and potential biological relevance, offering insights grounded in established scientific principles.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is fundamental for scientific communication and reproducibility. The compound of interest is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name for this compound is 1-(3,5-dimethylphenyl)cyclopentane-1-carboxylic acid [1][2]. This name explicitly describes the molecular architecture: a cyclopentane ring substituted at the 1-position with both a 3,5-dimethylphenyl group and a carboxylic acid group.

Synonyms and Identifiers:

In scientific literature and chemical databases, this compound may be referenced by several synonyms, which are important to recognize for comprehensive literature searches. These include stylistic variations and database identifiers[2]:

-

1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid

-

1-(3,5-Dimethyl-phenyl)-cyclopentane-carboxylic acid

-

CAS Number: 919017-14-4[1]

A variety of other identifiers are used in different databases to uniquely catalog this compound[2].

Structural Representation:

The connectivity of the atoms is unambiguously represented by the following diagram:

Caption: 2D Structure of 1-(3,5-dimethylphenyl)cyclopentane-1-carboxylic acid.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is crucial for its application in research and development, influencing factors such as solubility, stability, and bioavailability.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈O₂ | [2] |

| Molecular Weight | 218.29 g/mol | [2] |

| Physical Form | Brown solid | |

| Storage Conditions | 0-8 °C |

Synthesis and Manufacturing

The synthesis of 1-(3,5-dimethylphenyl)cyclopentane-1-carboxylic acid can be approached through several established organic chemistry transformations. A plausible and commonly employed method for creating a quaternary carbon center on a cycloalkane bearing an aryl group is through the alkylation of an arylacetonitrile followed by hydrolysis.

Conceptual Synthesis Workflow:

Caption: A plausible two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical, based on established methods):

The following protocol is a representative procedure based on the synthesis of structurally related compounds, such as 1-phenylcyclopentanecarboxylic acid. This should be considered a starting point for experimental design and will require optimization.

Step 1: Synthesis of 1-(3,5-Dimethylphenyl)cyclopentanecarbonitrile

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

-

Base Addition: Add sodium hydride (NaH) (1.1 equivalents, 60% dispersion in mineral oil) to the THF and cool the suspension to 0 °C.

-

Nucleophile Addition: Slowly add a solution of 3,5-dimethylphenylacetonitrile (1.0 equivalent) in anhydrous THF to the stirred suspension. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

-

Alkylation: Add 1,4-dibromobutane (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction to room temperature and cautiously quench with water. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired nitrile intermediate.

Step 2: Hydrolysis to this compound

-

Reaction Setup: In a round-bottom flask, dissolve the purified 1-(3,5-dimethylphenyl)cyclopentanecarbonitrile from Step 1 in a mixture of ethanol and water.

-

Hydrolysis: Add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (5-10 equivalents), to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 24-48 hours, or until the reaction is complete as monitored by TLC.

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., hexane) to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid (HCl) until a precipitate forms and the pH is acidic.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

-

Purification (if necessary): Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the pure carboxylic acid.

Potential Biological Activity and Applications

While specific biological activity data for 1-(3,5-dimethylphenyl)cyclopentane-1-carboxylic acid is not extensively reported in peer-reviewed literature, the structural motif of an aryl-substituted cycloalkanecarboxylic acid is present in a number of biologically active molecules. The carboxylic acid group can participate in crucial hydrogen bonding and ionic interactions with biological targets like enzymes and receptors[1].

The cyclopentane ring serves as a rigid scaffold that positions the 3,5-dimethylphenyl group and the carboxylic acid in a specific three-dimensional orientation. This defined geometry can be critical for binding to the active site of a protein. The lipophilic nature of the dimethylphenyl and cyclopentyl groups suggests that this molecule may interact with hydrophobic pockets within a target protein.

Compounds with similar aryl-cycloalkanecarboxylic acid cores have been investigated for a range of therapeutic applications, including as anti-inflammatory agents and in other areas of drug discovery. The specific substitution pattern on the phenyl ring and the nature of the cycloalkane can significantly influence the biological activity and selectivity.

Hypothesized Mechanism of Action Pathway:

Caption: Potential molecular interactions driving biological activity.

Safety and Handling

For safe handling in a laboratory setting, it is essential to consult the Safety Data Sheet (SDS) for this specific compound. General precautions for a compound of this class include:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Keep the container tightly closed and store in a cool, dry place as recommended.

The available safety information for 1-(3,5-dimethylphenyl)cyclopentane-1-carboxylic acid includes the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Conclusion

1-(3,5-Dimethylphenyl)cyclopentane-1-carboxylic acid is a well-defined chemical entity with potential for further investigation in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its chemical identity, a plausible synthetic route, and a framework for considering its potential biological applications. Further experimental work is required to fully characterize its physicochemical properties, optimize its synthesis, and elucidate its specific biological activities and mechanism of action.

References

-

This compound | C14H18O2 | CID 16228480 - PubChem. (URL: [Link])

Sources

A Technical Guide to the Anticipated Biological Activities of 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic Acid Derivatives

Distribution: For Researchers, Scientists, and Drug Development Professionals

Foreword: Charting a Course in Unexplored Chemical Space

In the landscape of medicinal chemistry, the exploration of novel chemical scaffolds is the cornerstone of innovation. This guide delves into the pharmacological potential of a specific, yet largely uninvestigated, class of molecules: 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid and its derivatives. While direct biological data for this exact substitution pattern on the cyclopentanecarboxylic acid core is not extensively available in peer-reviewed literature, a comprehensive analysis of structurally related compounds allows for the formulation of scientifically grounded hypotheses regarding their potential therapeutic applications.

This document serves as a technical roadmap for researchers venturing into this chemical space. It is structured not as a review of established facts, but as a forward-looking guide, providing a theoretical framework, actionable experimental protocols, and a discussion of potential mechanisms of action. Our approach is rooted in the principles of structure-activity relationships (SAR) and draws parallels from established classes of anti-inflammatory and analgesic agents. The insights and methodologies presented herein are designed to empower researchers to systematically investigate the biological activities of these promising compounds.

The Structural Framework: this compound

The core structure of this compound presents several key features that are of interest from a medicinal chemistry perspective. The cyclopentane ring provides a rigid scaffold that can orient the phenyl and carboxylic acid moieties in a defined three-dimensional space. The carboxylic acid group is a common pharmacophore, known to interact with various biological targets through hydrogen bonding and ionic interactions. The 1,1-disubstitution on the cyclopentane ring introduces a quaternary carbon, which can impart metabolic stability.

The 3,5-dimethylphenyl group is of particular interest. The meta-substitution pattern of the methyl groups can influence the electronic properties and steric bulk of the aromatic ring, which in turn can affect binding to biological targets. The lipophilicity imparted by the dimethylphenyl group may also play a crucial role in the pharmacokinetic and pharmacodynamic properties of these derivatives.

Systematic Name: 1-(3,5-dimethylphenyl)cyclopentane-1-carboxylic acid[1] Molecular Formula: C₁₄H₁₈O₂[1] Molecular Weight: 218.29 g/mol [1]

Postulated Biological Activities: An Evidence-Based Extrapolation

Based on the biological profiles of structurally analogous compounds, we can hypothesize that derivatives of this compound are likely to exhibit anti-inflammatory and analgesic properties.

Anti-inflammatory Potential

Numerous studies have demonstrated the anti-inflammatory effects of compounds containing a cycloalkane carboxylic acid moiety. For instance, derivatives of cyclohex-1-ene-1-carboxylic acid have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2] The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent inflammatory mediators. It is plausible that this compound derivatives could also interact with the active site of COX enzymes.

Analgesic Properties

The link between anti-inflammatory and analgesic activity is well-established. By reducing inflammation, the production of pain-sensitizing mediators is decreased. Furthermore, some carboxylic acid-containing compounds have been shown to possess central analgesic effects. For example, certain 5-aroyl-pyrrolopyrrole-1-carboxylic acids have demonstrated potent analgesic activity in animal models.[3] The structural features of this compound derivatives may allow them to interact with targets in the central nervous system involved in pain perception.

Proposed Mechanisms of Action: A Hypothetical Framework

While the precise molecular targets of this compound derivatives are yet to be identified, we can propose a hypothetical mechanism of action for their potential anti-inflammatory effects based on the known pharmacology of similar compounds.

A plausible target is the cyclooxygenase (COX) enzyme system, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation. The carboxylic acid moiety of the molecule could potentially interact with the key arginine residue in the active site of the COX enzyme, a common binding motif for many NSAIDs. The 3,5-dimethylphenyl group would likely occupy a hydrophobic pocket within the enzyme's active site.

To visualize this hypothetical interaction, the following diagram illustrates the potential modulation of the arachidonic acid cascade.

Caption: Hypothetical modulation of the arachidonic acid cascade.

A Roadmap for Investigation: Detailed Experimental Protocols

To systematically evaluate the biological activity of this compound derivatives, a tiered screening approach is recommended. The following protocols provide a starting point for these investigations.

General Synthesis of this compound

A common synthetic route to this class of compounds is through Friedel-Crafts acylation.

Protocol 1: Synthesis via Friedel-Crafts Acylation

-

Reactants: 3,5-dimethylbenzene (m-xylene), cyclopentanecarboxylic acid chloride, and a Lewis acid catalyst (e.g., aluminum chloride).

-

Solvent: Anhydrous dichloromethane.

-

Procedure: a. Dissolve 3,5-dimethylbenzene and cyclopentanecarboxylic acid chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). b. Cool the reaction mixture to 0°C in an ice bath. c. Slowly add aluminum chloride portion-wise, maintaining the temperature below 5°C. d. Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by thin-layer chromatography (TLC). e. Upon completion, quench the reaction by carefully pouring it over crushed ice and hydrochloric acid. f. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel or by recrystallization.

In Vitro Screening for Anti-inflammatory Activity

Protocol 2: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay will determine if the compounds directly inhibit the activity of COX enzymes.

-

Assay Principle: A colorimetric or fluorometric assay kit can be used to measure the peroxidase activity of COX-1 and COX-2.

-

Procedure: a. Prepare a series of dilutions of the test compounds in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add the appropriate buffer, heme, purified COX-1 or COX-2 enzyme, and the test compound or vehicle control. c. Initiate the reaction by adding arachidonic acid as the substrate. d. After a specified incubation period, add a colorimetric or fluorometric substrate to measure the peroxidase activity. e. Read the absorbance or fluorescence using a plate reader. f. Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.

In Vivo Evaluation of Analgesic and Anti-inflammatory Efficacy

Protocol 3: Carrageenan-Induced Paw Edema in Rodents

This is a classic model to assess acute anti-inflammatory activity.

-

Animal Model: Male Wistar rats or Swiss albino mice.

-

Procedure: a. Fast the animals overnight with free access to water. b. Administer the test compounds or vehicle control orally or intraperitoneally. c. After a predetermined time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw. d. Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection. e. Calculate the percentage of inhibition of edema for each group compared to the control group.

Protocol 4: Acetic Acid-Induced Writhing Test in Mice

This model is used to evaluate peripheral analgesic activity.

-

Animal Model: Swiss albino mice.

-

Procedure: a. Administer the test compounds or vehicle control orally or intraperitoneally. b. After a specified time (e.g., 30-60 minutes), inject a 0.6% solution of acetic acid intraperitoneally. c. Immediately place the mice in an observation chamber and count the number of writhes (abdominal constrictions) for a set period (e.g., 20 minutes). d. Calculate the percentage of inhibition of writhing for each group compared to the control group.

The following diagram outlines a proposed experimental workflow for screening these compounds.

Caption: Proposed experimental workflow for biological evaluation.

Structure-Activity Relationship (SAR) Considerations and Future Directions

The systematic derivatization of the this compound core will be crucial in elucidating the structure-activity relationships. Key modifications to explore include:

-

Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups at different positions of the phenyl ring to probe the electronic requirements for activity.

-

Modification of the Carboxylic Acid: Esterification or amidation of the carboxylic acid group to investigate its role in target binding and to potentially improve pharmacokinetic properties.

-

Alteration of the Cycloalkane Ring: Exploring different ring sizes (e.g., cyclobutane, cyclohexane) to understand the impact of the scaffold on activity.

Conclusion: A Call to Investigation

The class of this compound derivatives represents a promising, yet underexplored, area for the discovery of new therapeutic agents. While direct biological data is currently lacking, the structural analogy to known anti-inflammatory and analgesic compounds provides a strong rationale for their investigation. The experimental protocols and theoretical frameworks presented in this guide offer a comprehensive starting point for researchers to unlock the potential of these molecules. Through systematic synthesis, screening, and SAR studies, the scientific community can determine the true therapeutic value of this intriguing class of compounds.

References

-

PubChem Compound Summary for CID 16228480, this compound. National Center for Biotechnology Information. [Link]

-

Muchowski, J. M., et al. (1985). Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. Journal of Medicinal Chemistry, 28(8), 1037–1049. [Link]

-

Wojasiński, M., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(13), 5087. [Link]

-

Demerson, C. A., et al. (1975). Nonsteroidal antiinflammatory agents. 14. Synthesis and pharmacological profile of 6-chloro-5-(cyclopentylmethyl)indan-1-carboxylic acid. Journal of Medicinal Chemistry, 18(2), 188-191. [Link]

-

Welstead, W. J., et al. (1975). Cycloalkanoindoles. 1. Syntheses and antiinflammatory actions of some acidic tetrahydrocarbazoles, cyclopentindoles, and cycloheptindoles. Journal of Medicinal Chemistry, 18(2), 148-152. [Link]

- Google Patents. (2009).

- Google Patents. (2015).

-

Wikipedia. Structure-activity relationship. [Link]

-

Drug Design. Structure Activity Relationships. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the essential physical properties of 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid, with a primary focus on its melting and boiling points. Designed for professionals in research and drug development, this document delves into the theoretical underpinnings, experimental determination, and contextual significance of these fundamental characteristics.

Introduction

This compound, a molecule of interest in medicinal chemistry and pharmacological research, possesses a unique structural architecture comprising a substituted aromatic ring and a cycloalkane carboxylic acid moiety.[1] Understanding its physical properties, such as melting and boiling points, is paramount for its synthesis, purification, formulation, and overall drug development lifecycle. These parameters provide critical insights into the compound's purity, stability, and intermolecular forces.

Table 1: Key Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1-(3,5-dimethylphenyl)cyclopentane-1-carboxylic acid |

| CAS Number | 919017-14-4[1] |

| Molecular Formula | C₁₄H₁₈O₂[1] |

| Molecular Weight | 218.29 g/mol [1] |

Physicochemical Properties: A Theoretical Framework

The melting and boiling points of an organic compound are dictated by the strength of its intermolecular forces. For this compound, these interactions are a composite of hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

-

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to the formation of stable dimers in the solid and liquid states. This significantly increases the energy required to transition between phases, suggesting a relatively high melting and boiling point compared to non-polar analogues.

-

Van der Waals Forces: The molecule's considerable surface area, contributed by the phenyl and cyclopentyl rings, facilitates significant London dispersion forces, further elevating its melting and boiling points.

-

Molecular Symmetry: The 3,5-dimethyl substitution pattern on the phenyl ring imparts a degree of symmetry that can influence crystal lattice packing. Efficient packing in the solid state generally leads to a higher melting point.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Melting Point (°C) | Data not available in public domain |

| Boiling Point (°C) | Data not available in public domain |

The absence of readily available experimental data necessitates a robust and systematic approach to its determination, as outlined in the subsequent sections.

Experimental Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.

Methodology: Capillary Melting Point Determination

This is a widely adopted and reliable method for determining the melting point of a solid organic compound.

Protocol:

-

Sample Preparation: Ensure the sample of this compound is thoroughly dried to remove any residual solvent. The crystalline solid should be finely powdered using a mortar and pestle to ensure uniform packing.

-

Capillary Tube Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is then gently tapped to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated at a steady rate (e.g., 1-2°C per minute) as it approaches the expected melting point. The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The melting point is reported as a range between these two temperatures.

Caption: Workflow for Capillary Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a solid compound like this compound, its boiling point will be significantly higher than its melting point and may be accompanied by decomposition. Therefore, distillation under reduced pressure is often the preferred method.

Methodology: Distillation

Simple distillation can be employed for the purification and boiling point determination of liquids.

Protocol:

-

Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Introduction: The sample of this compound is placed in the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises into the distillation head. The thermometer should be positioned so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

-

Temperature Reading: The temperature at which a steady stream of distillate is collected is recorded as the boiling point. It is crucial to also record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Caption: Workflow for Boiling Point Determination via Distillation.

Advanced Techniques: Differential Scanning Calorimetry (DSC)

For a more precise and automated determination of the melting point, Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique. DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.

Synthesis and Purification Considerations

The accurate determination of physical properties is contingent upon the purity of the sample. A common synthetic route to this compound is through a Friedel-Crafts acylation reaction.[1]

Purification Protocol:

-

Extraction: Following the reaction, the product is typically extracted from the reaction mixture using an appropriate organic solvent.

-

Washing: The organic layer is washed with aqueous solutions to remove unreacted starting materials and catalysts.

-

Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., MgSO₄) and the solvent is removed under reduced pressure.

-

Recrystallization: The crude product is then purified by recrystallization from a suitable solvent or solvent mixture to obtain a highly pure crystalline solid. The choice of solvent is critical and is determined by the solubility profile of the compound.

The purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) prior to physical property determination.

Conclusion

The physical properties of this compound, particularly its melting and boiling points, are fundamental to its characterization and application in research and development. While experimental data is not widely published, this guide provides a robust framework for their theoretical understanding and experimental determination. By following the detailed protocols and considering the underlying physicochemical principles, researchers can confidently and accurately characterize this and similar molecules, ensuring the integrity and reproducibility of their scientific endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

Sources

Molecular structure and conformation of 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a molecule of interest in medicinal chemistry and materials science, yet its detailed structural and conformational properties are not widely documented. This guide provides a comprehensive framework for the complete characterization of its molecular structure and conformational landscape. We present a multi-faceted approach, integrating synthetic methodologies, advanced spectroscopic techniques, single-crystal X-ray crystallography, and computational modeling. This document serves as a technical blueprint for researchers, offering not just procedural steps but the underlying scientific rationale for each experimental choice. Every protocol is designed as a self-validating system, ensuring the generation of robust and reliable data.

Introduction and Significance

The molecule this compound (DMCPCA) presents a fascinating structural motif, combining a rigid, puckered cyclopentane ring with a substituted aromatic system, linked via a quaternary carbon center. The spatial arrangement of these components dictates the molecule's overall shape, polarity, and potential for intermolecular interactions. Understanding these features is paramount for applications in drug design, where molecular recognition is key, and in materials science, where crystal packing and bulk properties are critical. This guide outlines the necessary experimental and computational workflows to fully elucidate the three-dimensional structure and dynamic conformational behavior of DMCPCA.

Synthesis and Purification

A robust synthesis is the prerequisite for any detailed structural analysis. A plausible and efficient route to obtaining high-purity DMCPCA is through a Grignard reaction, which is well-suited for creating quaternary carbon centers.

Proposed Synthetic Workflow

The synthesis can be envisioned in two main stages: formation of a Grignard reagent from 1-bromo-3,5-dimethylbenzene, followed by its reaction with a cyclopentanone derivative and subsequent functional group manipulations.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis via Grignard Reagent

-

Step 1: Grignard Reagent Preparation. To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings. Add a solution of 1-bromo-3,5-dimethylbenzene in anhydrous diethyl ether dropwise. Initiate the reaction with gentle heating or a crystal of iodine if necessary. Reflux the mixture until the magnesium is consumed.

-

Step 2: Reaction with Cyclopentanone. Cool the Grignard reagent to 0 °C and add a solution of cyclopentanone in anhydrous diethyl ether dropwise. Allow the reaction to warm to room temperature and stir for several hours.

-

Step 3: Workup and Formation of the Tertiary Alcohol. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(3,5-dimethylphenyl)cyclopentanol.

-

Step 4: Conversion to Nitrile. Dissolve the alcohol in a suitable solvent like DMSO and react with sodium cyanide. This nucleophilic substitution will yield 1-(3,5-dimethylphenyl)cyclopentanecarbonitrile.

-

Step 5: Hydrolysis to Carboxylic Acid. Hydrolyze the nitrile by refluxing with an aqueous solution of a strong acid, such as sulfuric acid. After cooling, the product will precipitate or can be extracted.

-

Step 6: Purification. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain high-purity crystals suitable for analysis. The purity should be confirmed by NMR spectroscopy and melting point analysis.

Molecular Structure Elucidation

A combination of spectroscopic methods and X-ray crystallography provides a complete picture of the molecular structure.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for confirming the carbon skeleton and the electronic environment of the protons.

-

¹H NMR: The spectrum is expected to show distinct regions:

-

Aromatic region: Two signals, a singlet for the proton at C4 of the phenyl ring and another singlet for the two equivalent protons at C2 and C6.

-

Methyl region: A singlet integrating to 6 protons for the two equivalent methyl groups on the phenyl ring.

-